Pomaglumetad methionil Pomaglumetad methionil Novel mGlu2/3 receptor agonist; Prodrug of LY-404039; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 1026791-63-8
VCID: VC0006209
InChI: InChI=1S/C12H18N2O7S2/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t5-,6+,7+,8-,12-/m0/s1
SMILES: CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N
Molecular Formula: C12H18N2O7S2
Molecular Weight: 366.4 g/mol

Pomaglumetad methionil

CAS No.: 1026791-63-8

Inhibitors

VCID: VC0006209

Molecular Formula: C12H18N2O7S2

Molecular Weight: 366.4 g/mol

Pomaglumetad methionil - 1026791-63-8

CAS No. 1026791-63-8
Product Name Pomaglumetad methionil
Molecular Formula C12H18N2O7S2
Molecular Weight 366.4 g/mol
IUPAC Name (1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Standard InChI InChI=1S/C12H18N2O7S2/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t5-,6+,7+,8-,12-/m0/s1
Standard InChIKey VOYCNOJFAJAILW-CAMHOICYSA-N
Isomeric SMILES CSCC[C@@H](C(=O)N[C@]1(CS(=O)(=O)[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N
SMILES CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N
Canonical SMILES CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N
Description Novel mGlu2/3 receptor agonist; Prodrug of LY-404039; High Quality Biochemicals for Research Uses
Synonyms Pomaglumetad methionil; (1R,4S,5S,6S)-4-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]-amino]-2,2-dioxo-2
PubChem Compound 25195354
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator